![molecular formula C14H16F3N3 B11770311 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a synthetic compound known for its unique chemical structure and properties. The presence of a trifluoromethyl group and a piperidinyl moiety makes it a valuable compound in various fields, including pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial methods also focus on minimizing waste and improving the overall sustainability of the process.
化学反应分析
Types of Reactions
2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl and piperidinyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
科学研究应用
2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound’s unique properties make it valuable in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The piperidinyl moiety contributes to the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
- 2-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole stands out due to the presence of the trifluoromethyl group. This group significantly enhances its chemical stability, lipophilicity, and binding affinity, making it more effective in various applications.
属性
分子式 |
C14H16F3N3 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC 名称 |
2-methyl-1-piperidin-4-yl-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C14H16F3N3/c1-9-19-12-8-10(14(15,16)17)2-3-13(12)20(9)11-4-6-18-7-5-11/h2-3,8,11,18H,4-7H2,1H3 |
InChI 键 |
UCMSHFFEOPNSNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1C3CCNCC3)C=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


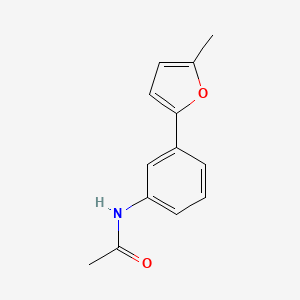

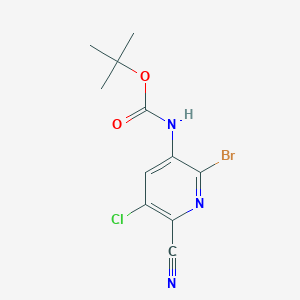


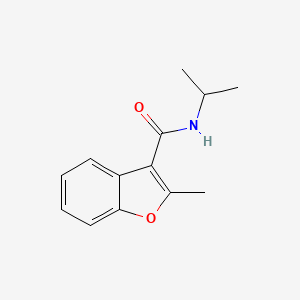
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11770267.png)
![2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11770270.png)
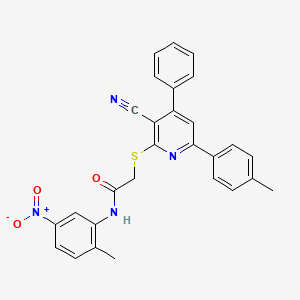
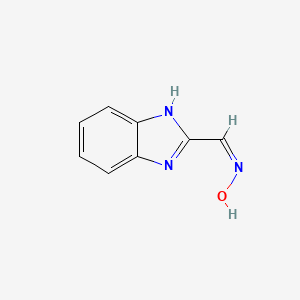
![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)

![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)
![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)
